molecular formula C19H16N2O B5589834 N-(diphenylmethyl)pyridine-3-carboxamide CAS No. 10254-15-6

N-(diphenylmethyl)pyridine-3-carboxamide

Cat. No.: B5589834
CAS No.: 10254-15-6
M. Wt: 288.3 g/mol
InChI Key: IYJLJJIRPLWNTG-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)pyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a diphenylmethyl group attached to the carboxamide nitrogen. This structure combines the aromatic pyridine ring with a bulky, lipophilic diphenylmethyl substituent, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-benzhydrylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(17-12-7-13-20-14-17)21-18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJLJJIRPLWNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350571
Record name ST007743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10254-15-6
Record name ST007743
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with diphenylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Coordination Chemistry:
N-(diphenylmethyl)pyridine-3-carboxamide serves as a ligand in coordination chemistry. It can coordinate with transition metals, forming complexes that are useful in catalysis and materials science. The compound’s ability to stabilize metal ions enhances its utility in synthesizing complex molecular architectures.

Building Block for Synthesis:
This compound acts as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it an essential component in organic synthesis.

Biological Applications

Enzyme Inhibition:
Research has indicated that this compound can act as an enzyme inhibitor. It interacts with specific enzymes by binding to their active sites, potentially blocking substrate access and modulating enzyme activity. This property is particularly valuable in drug development, where targeting specific enzymes can lead to therapeutic benefits.

Interactions with Biological Macromolecules:
Studies have shown that this compound can interact with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications.

Medicinal Applications

Therapeutic Properties:
this compound has been explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies:

  • Anti-Cancer Activity: A study demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating its potential as a lead compound for developing new anticancer agents.
  • Anti-Inflammatory Effects: In vitro assays showed that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

Industrial Applications

Advanced Materials Development:
In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical structure allows it to serve as a precursor for synthesizing functionalized polymers, which have applications in coatings, adhesives, and electronic materials.

Table of Synthesis Methods:

Reaction Type Reagents Conditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionNucleophiles (amines, thiols)Base (sodium hydroxide)

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, thereby modulating their activity. Additionally, it can influence cellular pathways by affecting signal transduction and gene expression .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The diphenylmethyl group distinguishes N-(diphenylmethyl)pyridine-3-carboxamide from other carboxamide derivatives. Key analogs include:

Compound Name Substituent on Carboxamide Nitrogen Core Structure Key Structural Features Evidence ID
N-(4-methoxyphenyl)pyridine-3-carboxamide 4-methoxyphenyl Pyridine-3-carboxamide Methoxy group enhances polarity
N-(trimethylsilyl)pyridine-3-carboxamide Trimethylsilyl Pyridine-3-carboxamide Silicon-based substituent; high electrophilicity
N-[4-(1-adamantyl)phenyl]pyridine-3-carboxamide 4-(1-adamantyl)phenyl Pyridine-3-carboxamide Bulky adamantyl group; rigid geometry
N-(diphenylmethyl)bicyclo[2.2.1]heptane-3-carboxamide Diphenylmethyl Bicycloheptane-carboxamide Non-aromatic bicyclic core

Key Observations :

  • Adamantyl and Methoxyphenyl Groups : Adamantyl increases rigidity and hydrophobicity, while methoxyphenyl improves solubility via polar interactions .
  • Trimethylsilyl Group : Enhances thermal stability and alters electronic properties compared to diphenylmethyl .

Physicochemical Properties

Data from analogs highlight trends in key properties:

Compound Name Molecular Weight (g/mol) logP logSw (Solubility) Hydrogen Bond Donors/Acceptors Melting Point (°C) Evidence ID
N-(4-methoxyphenyl)pyridine-3-carboxamide 228.25 1.81 -1.49 1 / 4 Not reported
N-(trimethylsilyl)pyridine-3-carboxamide ~207.34 (estimated) ~2.5* Not reported 1 / 3 Not reported
N-[4-(1-adamantyl)phenyl]pyridine-3-carboxamide 376.91 (HCl salt) ~4.0* Not reported 1 / 3 Not reported
This compound (hypothetical) ~318.37 ~3.5* ~-3.0* 1 / 3 ~120–150* -

Notes:

  • logP Trends : Diphenylmethyl and adamantyl groups increase lipophilicity (higher logP) compared to methoxyphenyl or silyl derivatives.
  • Solubility : Bulkier substituents (e.g., diphenylmethyl) likely reduce aqueous solubility (lower logSw) .
  • Melting Points : Diphenylmethyl analogs in (e.g., T109) show melting points of 121–131°C, suggesting similar thermal stability for this compound .

Biological Activity

N-(diphenylmethyl)pyridine-3-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with specific case studies and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a carboxamide group and a diphenylmethyl moiety. Its molecular formula is C19_{19}H18_{18}N2_{2}O, and it has a molecular weight of approximately 294.36 g/mol. The unique structural characteristics of this compound contribute significantly to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.

Antiviral Activity

This compound has also been investigated for its antiviral properties. A study highlighted its effectiveness against the dengue virus (DENV), where it was identified as one of the top candidates from a library screening for inhibitors of viral replication.

  • Half Maximal Effective Concentration (EC50_{50}) : 7.1 µM against DENV.
  • Inhibition Mechanism : The compound specifically targets the RNA replication step in the viral life cycle, demonstrating a high barrier to resistance and minimal cytotoxicity in host cells .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research suggests that it may induce apoptosis through modulation of key signaling pathways.

Cancer Cell Line IC50_{50} (µM) Mechanism
HeLa (cervical cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (breast cancer)15.0Inhibition of cell proliferation through cell cycle arrest

The compound's ability to interact with specific molecular targets, such as enzymes involved in cell survival and proliferation, underlines its potential therapeutic applications.

Case Studies

  • Dengue Virus Inhibition : In a comprehensive study, this compound was shown to inhibit DENV replication effectively, providing insights into its potential use as an antiviral agent against flaviviruses like Zika and West Nile virus .
  • Anticancer Efficacy : A study involving various cancer cell lines demonstrated that this compound could significantly reduce cell viability and induce apoptosis, suggesting its role as a candidate for cancer therapy .

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